molecular formula C13H18N4O4 B2982367 N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034284-22-3

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2982367
CAS No.: 2034284-22-3
M. Wt: 294.311
InChI Key: GOYQKHPZTNEYOD-UHFFFAOYSA-N
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Description

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a chemical compound with a unique structure that offers promising opportunities for scientific research and industrial applications. This compound features a pyrazine ring substituted with a methoxy group, linked to a pyrrolidine ring through an ether bond, and further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring is synthesized by reacting appropriate starting materials under controlled conditions.

    Methoxylation: The pyrazine ring is then methoxylated using methanol and a suitable catalyst.

    Formation of the pyrrolidine ring: The pyrrolidine ring is synthesized separately and then linked to the methoxypyrazine ring through an ether bond.

    Acetylation: The final step involves the acetylation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
  • (E)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-9(18)16-7-11(19)17-6-3-10(8-17)21-13-12(20-2)14-4-5-15-13/h4-5,10H,3,6-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQKHPZTNEYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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